N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as MN-64 and has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Target of Action
Compounds containing an n-methylpiperazine fragment are often associated with a wide range of biological activities .
Mode of Action
It is known that the compound contains an n-methylpiperazine fragment, which is often involved in interactions with various biological targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
It is known that compounds containing an n-methylpiperazine fragment can have a wide range of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
MN-64 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant anti-tumor and antiviral activity. However, MN-64 also has several limitations. It exhibits cytotoxicity in normal cells, indicating that it may not be entirely selective for cancer cells. Additionally, the mechanism of action of MN-64 is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of MN-64. One potential direction is the development of MN-64 as a therapeutic agent for cancer and viral diseases. However, further studies are needed to determine its safety and efficacy in vivo. Additionally, the mechanism of action of MN-64 needs to be fully understood to facilitate its development as a therapeutic agent. Another potential direction is the development of MN-64 as a tool for studying the post-translational modification of proteins. MN-64 has been shown to inhibit the activity of NMT1, which is involved in this process, making it a potential tool for studying this process in vitro.
Synthesemethoden
MN-64 is synthesized through a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 4-methylpiperazine, followed by the reaction of the resulting intermediate with p-tolylmagnesium bromide. The final product is obtained through the reaction of the resulting intermediate with 2-(2-aminoethyl) benzoic acid.
Wissenschaftliche Forschungsanwendungen
MN-64 has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MN-64 has been shown to have antiviral activity against the dengue virus, making it a potential candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-16-6-8-17(9-7-16)20(24-12-10-23(2)11-13-24)15-22-21(26)18-4-3-5-19(14-18)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYMFQLHTDTACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.